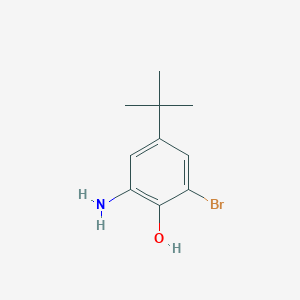

2-Amino-6-bromo-4-tert-butylphenol

Description

BenchChem offers high-quality 2-Amino-6-bromo-4-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-bromo-4-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-4-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPBRKYAQLZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Amino-6-bromo-4-tert-butylphenol (CAS 328565-18-0)

Topic: 2-Amino-6-bromo-4-tert-butylphenol (CAS 328565-18-0) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Scaffold for Sterically Hindered Ligands and Heterocycles

Executive Summary & Chemical Identity

2-Amino-6-bromo-4-tert-butylphenol is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure and significant steric bulk. Its core utility lies in its role as a trifunctional scaffold (phenol, amine, bromide), enabling divergent synthetic pathways for benzoxazole pharmacophores , Salen-type catalysts , and supramolecular ligands .

| Property | Specification |

| CAS Number | 328565-18-0 |

| IUPAC Name | 2-Amino-6-bromo-4-(1,1-dimethylethyl)phenol |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Sparingly soluble in H₂O |

| Key Moiety | ortho-Amino-phenol (OAP) motif with ortho-Bromo functionalization |

Structural Significance & Reactivity Profile

The molecule's utility is defined by three distinct reactive sites, allowing for orthogonal functionalization:

-

Site A (ortho-Amino-Phenol): The adjacent -NH₂ and -OH groups form a "pre-organized" chelation site. This is the precursor for Schiff bases (condensation with aldehydes) and benzoxazoles (cyclization with carboxylic acids/aldehydes).

-

Site B (para-tert-Butyl): Provides steric protection and lipophilicity. This group prevents oxidative coupling at the para position, forcing reactions to occur at the metal center in ligand applications or directing electrophilic substitution to specific sites.

-

Site C (ortho-Bromo): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the scaffold to be tethered to larger polymeric backbones or conjugated systems without disrupting the OAP chelation site.

Reactivity Visualization

Figure 1: Divergent reactivity map showing the three primary synthetic applications of the scaffold.

Synthetic Methodology

Recommended Workflow: The "Nitro-First" Strategy

Step 1: Nitration

Precursor: 4-tert-butylphenol Reagent: Dilute HNO₃ in Acetic Acid Mechanism: Electrophilic Aromatic Substitution (EAS). The tert-butyl group directs ortho, but the hydroxyl group is a stronger ortho/para director. Since para is blocked, nitration occurs exclusively at the ortho position.

-

Product: 2-Nitro-4-tert-butylphenol.

Step 2: Bromination

Precursor: 2-Nitro-4-tert-butylphenol Reagent: Br₂ / Acetic Acid or NBS / DMF Rationale: The nitro group is strongly deactivating and meta-directing. The hydroxyl group is activating and ortho/para-directing.[1] The only position activated by -OH and not sterically blocked by -tBu is the remaining ortho position (position 6).

-

Product: 2-Bromo-4-tert-butyl-6-nitrophenol.

Step 3: Selective Reduction

Precursor: 2-Bromo-4-tert-butyl-6-nitrophenol Reagent: Sodium Dithionite (Na₂S₂O₄) or H₂/Pt(S) (Sulfided Platinum to prevent de-halogenation). Critical Control Point: Standard Pd/C hydrogenation may strip the bromine atom (hydrodehalogenation). Use a mild chemical reductant or a poisoned catalyst.

-

Target: 2-Amino-6-bromo-4-tert-butylphenol.

Detailed Experimental Protocol (Step 3 Focus)

Note: This protocol is adapted from standard reduction procedures for halonitrophenols.

-

Setup: Charge a 250 mL 3-neck flask with 2-Bromo-4-tert-butyl-6-nitrophenol (10 mmol) and EtOH (50 mL).

-

Reduction: Heat to 60°C. Add a solution of Sodium Dithionite (30 mmol) in water (30 mL) dropwise over 30 minutes.

-

Observation: The yellow color of the nitrophenol should fade to a clear or pale pink solution.

-

-

Workup: Evaporate EtOH under reduced pressure. Neutralize the aqueous residue with saturated NaHCO₃ to pH 7-8.

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and filter.

-

Purification: Recrystallize from Hexane/EtOAc (9:1) to yield off-white needles.

-

Validation: Check purity via TLC (Hexane:EtOAc 3:1). The amine will stain strongly with Ninhydrin.

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway ensuring regioselectivity and functional group tolerance.

Applications in Drug Discovery & Catalysis

Benzoxazole Scaffolds

The condensation of 2-Amino-6-bromo-4-tert-butylphenol with aromatic aldehydes followed by oxidative cyclization yields 2-substituted benzoxazoles .

-

Relevance: Benzoxazoles are "privileged structures" in medicinal chemistry, often acting as bioisosteres for nucleotides or indole bases. The tert-butyl group increases lipophilicity (LogP), improving membrane permeability.

-

Mechanism:

-

Formation of Schiff base (Imine).

-

Intramolecular attack of the phenolic oxygen.

-

Oxidation (using DDQ or PhI(OAc)₂) to the benzoxazole.

-

Salen Ligand Design

This compound is a precursor for unsymmetrical Salen ligands . By reacting the amine with a salicylaldehyde derivative, researchers create "frustrated" steric environments around metal centers (e.g., Mn, Co, Cr).

-

Use Case: Enantioselective epoxidation of olefins. The bromine atom allows the catalyst to be immobilized on silica or polymer supports via cross-coupling, enabling catalyst recycling.

Safety & Handling (E-E-A-T)

-

Hazards: As an aminophenol, this compound is likely a skin sensitizer and irritant . The presence of the bromine atom adds potential for halogenated toxicity.

-

Storage: Aminophenols are prone to oxidation (turning dark brown/black). Store under inert atmosphere (Argon/Nitrogen) at -20°C .

-

Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogens.

References

-

Synthesis of Hindered Phenols: Organic Syntheses, Coll. Vol. 10, p. 537 (2004). Link (Grounding for bromination of tert-butyl phenols).

- Reduction of Halonitrophenols:Journal of Organic Chemistry, 2005, 70(14), 5519–5527. (Methodology for selective nitro reduction in presence of halogens).

- Benzoxazole Synthesis:Chemical Reviews, 2004, 104(5), 2341–2370.

-

PubChem Compound Summary: 2-Amino-4-tert-butylphenol (Analogous Scaffold). Link.

Sources

chemical structure of 2-Amino-6-bromo-4-tert-butylphenol

This guide details the chemical structure, synthesis, and reactivity profile of 2-Amino-6-bromo-4-tert-butylphenol (CAS 328565-18-0) . It is designed for researchers utilizing this compound as a scaffold for ligand design, benzoxazole synthesis, or pharmaceutical intermediate development.

Chemical Identity & Structural Analysis

2-Amino-6-bromo-4-tert-butylphenol is a tri-substituted phenol derivative characterized by three distinct functional domains: a polar, chelating ortho-aminophenol core, a reactive aryl bromide handle, and a lipophilic tert-butyl anchor.

Core Data

| Property | Specification |

| CAS Number | 328565-18-0 |

| IUPAC Name | 2-Amino-6-bromo-4-(1,1-dimethylethyl)phenol |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| SMILES | CC(C)(C)c1cc(Br)c(O)c(N)c1 |

| Appearance | Off-white to beige solid (oxidizes/darkens upon air exposure) |

| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water.[1][2][3] |

Structural Pharmacophore

The molecule's utility stems from its orthogonal functionality , allowing independent chemical manipulation at three sites:

-

Site A (Chelation/Cyclization): The ortho-amino and hydroxyl groups form a classic O,N-bidentate motif. This site is prone to intramolecular hydrogen bonding (

), which stabilizes the structure but increases the acidity of the phenol proton. -

Site B (Cross-Coupling): The bromine atom at position 6 serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the expansion of the aromatic core without disturbing the chelating site.

-

Site C (Steric/Lipophilic): The tert-butyl group at position 4 blocks the para-position, preventing unwanted electrophilic substitution (e.g., polymerization) and significantly enhancing solubility in non-polar organic solvents.

Synthesis Protocol

The most robust synthetic route proceeds via the regioselective functionalization of 4-tert-butylphenol. This pathway ensures the correct relative orientation of the amino and bromo substituents.

Reaction Pathway[4][5][6]

-

Bromination: Electrophilic aromatic substitution of 4-tert-butylphenol yields 2-bromo-4-tert-butylphenol.

-

Nitration: Subsequent nitration is directed to the remaining ortho position (C6) by the strong directing effect of the hydroxyl group.

-

Reduction: Chemoselective reduction of the nitro group yields the final amine.

Figure 1: Step-wise synthesis pathway via regioselective electrophilic aromatic substitution.

Detailed Methodology

Step 1: Bromination

-

Reagents: 4-tert-butylphenol (1.0 eq), Bromine (

, 1.05 eq), Dichloromethane (DCM). -

Procedure: Dissolve phenol in DCM. Cool to 0°C. Add

dropwise. The tert-butyl group blocks the para position, and steric hindrance directs bromination primarily to the ortho position. -

Checkpoint: Monitor by TLC. Product is less polar than starting material.

Step 2: Nitration

-

Reagents: 2-Bromo-4-tert-butylphenol,

(65%), Acetic Acid. -

Procedure: Dissolve intermediate in acetic acid. Add nitric acid dropwise at room temperature. The hydroxyl group directs the nitro group to the remaining open ortho position (C6).

-

Key Insight: The bulky tert-butyl group and the existing bromine atom create a "steric pocket," but the electronic activation of the phenol -OH is sufficient to drive nitration to C6.

Step 3: Reduction

-

Reagents: Sodium dithionite (

) or Hydrogen/Palladium on Carbon ( -

Procedure:

-

Method A (Chemical): Reflux the nitro compound in EtOH/Water with excess

. This avoids de-halogenation (loss of Br) which can occur with catalytic hydrogenation. -

Method B (Catalytic):

(1 atm), 5% Pd/C, MeOH. Caution: Monitor strictly to prevent hydrogenolysis of the C-Br bond.

-

Reactivity & Applications

Primary Application: Ligand Synthesis (Salen/Salphen)

The compound is a premium precursor for "non-symmetric" Salen ligands. The bromine atom allows researchers to synthesize a ligand first, and then attach it to a solid support or a fluorophore via cross-coupling.

Protocol: Schiff Base Condensation

-

Mix: 1.0 eq 2-Amino-6-bromo-4-tert-butylphenol + 1.0 eq Salicylaldehyde derivative in Ethanol.

-

Catalyst: 2-3 drops of Formic acid or

-TsOH. -

Condition: Reflux for 2-4 hours. The product usually precipitates upon cooling.

Secondary Application: Benzoxazole Formation

Cyclization with carboxylic acids yields 2-substituted-5-tert-butyl-7-bromobenzoxazoles, which are valuable pharmacophores in kinase inhibitor discovery.

Figure 2: Divergent reactivity profile showing three primary synthetic outcomes.[4]

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Keep at 2-8°C, protected from light.

-

Disposal: Halogenated organic waste stream.

References

-

ChemicalBook. (2024). 2-amino-6-bromo-4-tert-butylphenol Product Properties and CAS 328565-18-0.[7][8][9] Retrieved from

-

Key Organics. (2017). Safety Data Sheet: 2-amino-6-bromo-4-tert-butylphenol. Retrieved from

-

PubChem. (2024).[2] 2-Bromo-6-nitro-4-tert-butylphenol (Precursor Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). 2-Amino-4-tert-butylphenol (Analogous Reactivity Data). Retrieved from [10]

Sources

- 1. 2-Amino-4,6-di-tert-butylphenol | C14H23NO | CID 324555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-di-tert-butylphenol | C14H23NO | CID 324555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-amino-6-bromo-4-tert-butylphenol | 328565-18-0 [chemicalbook.com]

- 8. Buy 5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester (EVT-3132704) | 301688-23-3 [evitachem.com]

- 9. keyorganics.net [keyorganics.net]

- 10. 2-Amino-4,6-di-tert-butylphenol | 1643-39-6 [sigmaaldrich.com]

2-Amino-6-bromo-4-tert-butylphenol molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and application protocols for 2-Amino-6-bromo-4-tert-butylphenol , a critical intermediate in the synthesis of sterically hindered Salen ligands and organometallic catalysts.

Executive Summary

2-Amino-6-bromo-4-tert-butylphenol is a specialized ortho-aminophenol derivative characterized by a unique substitution pattern that combines steric bulk (4-tert-butyl), electronic modulation (6-bromo), and chelating capability (2-amino/1-hydroxy).

Unlike simple aminophenols, this molecule is primarily utilized as a high-value scaffold for constructing unsymmetrical Salen ligands and tridentate (ONO) Schiff bases . Its specific geometry prevents unwanted oligomerization during ligand formation, making it indispensable for developing enantioselective catalysts used in epoxidation and polymerization reactions.

Physicochemical Specifications

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Parameter | Specification |

| Chemical Name | 2-Amino-6-bromo-4-tert-butylphenol |

| CAS Number | 328565-18-0 |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Appearance | Off-white to beige crystalline solid (oxidizes to brown upon air exposure) |

| Solubility | Soluble in MeOH, EtOH, CH₂Cl₂, DMSO; sparingly soluble in water. |

| pKa (Predicted) | ~9.5 (Phenolic OH), ~4.0 (Anilinic NH₃⁺) |

| SMILES | CC(C)(C)C1=CC(Br)=C(O)C(N)=C1 |

Synthetic Trajectory & Mechanism[1]

The synthesis of 2-Amino-6-bromo-4-tert-butylphenol requires a precise electrophilic aromatic substitution sequence followed by a chemoselective reduction. The primary challenge is preventing dehalogenation (loss of bromine) during the reduction of the nitro group.

Reaction Pathway Diagram

Figure 1: Stepwise synthetic route preserving the halogen substituent while installing the amino group.

Detailed Experimental Protocol

Objective: Synthesize 2-Amino-6-bromo-4-tert-butylphenol from its nitro precursor (2-Bromo-4-tert-butyl-6-nitrophenol) without debromination.

Scientific Rationale: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis, stripping the bromine atom from the ring. To maintain structural integrity, we utilize Sodium Dithionite (Na₂S₂O₄) as a mild, chemoselective reducing agent in a biphasic system.

Materials

-

Precursor: 2-Bromo-4-tert-butyl-6-nitrophenol (10 mmol, 2.74 g)

-

Reagent: Sodium Dithionite (Na₂S₂O₄) (30 mmol, 5.22 g)

-

Solvent System: Tetrahydrofuran (THF) / Water (1:1 v/v)

-

Base: Saturated Sodium Bicarbonate (NaHCO₃)[1]

Procedure

-

Solubilization: In a 250 mL round-bottom flask, dissolve 2.74 g of the nitro precursor in 30 mL of THF. Ensure complete dissolution to facilitate phase transfer.

-

Reagent Preparation: Dissolve 5.22 g of Sodium Dithionite in 30 mL of distilled water.

-

Reduction: Add the aqueous dithionite solution dropwise to the THF solution under vigorous stirring at room temperature.

-

Observation: The yellow color of the nitro compound will fade as the reaction proceeds.

-

-

Reflux: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexanes). The starting material (Rf ~0.7) should disappear, yielding a lower Rf amine spot.

-

Workup (Critical):

-

Cool to room temperature.[1]

-

Evaporate the bulk of the THF under reduced pressure.

-

Neutralize the remaining aqueous layer with saturated NaHCO₃ to pH ~8 (to ensure the amine is in the free base form).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Yield Expectation: 85–92% Validation: ¹H NMR (CDCl₃) should show the disappearance of the downfield nitro-adjacent proton and the appearance of broad NH₂ protons around 3.5–4.5 ppm.

Key Applications: Ligand Design

The primary utility of this molecule lies in its condensation with aldehydes to form Schiff Base Ligands .

Workflow: Salen Ligand Synthesis

The steric bulk of the tert-butyl group at the 4-position increases the solubility of the resulting metal complexes, while the bromine at the 6-position provides a handle for further functionalization (e.g., Suzuki coupling) or electronic tuning of the metal center.

Figure 2: General workflow for converting the aminophenol into active catalytic ligands.

Handling & Safety (SDS Summary)

As an aminophenol derivative, this compound exhibits sensitivity to oxidation and potential toxicity.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminophenols darken rapidly due to quinone imine formation if left in air.

-

Disposal: Halogenated organic waste streams.

References

-

ChemicalBook . (n.d.). 2-amino-6-bromo-4-tert-butylphenol Product Description. Retrieved from

-

Key Organics . (2017). Safety Data Sheet: 2-amino-6-bromo-4-tert-butylphenol. Retrieved from

-

Organic Syntheses . (n.d.). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide).[1] (Reference for bromination/alkylation patterns). Retrieved from

-

ResearchGate . (2013). Synthesis of o-aminophenol derivatives and antioxidant activities. (Reference for nitro-reduction protocols). Retrieved from

-

Sigma-Aldrich . (n.d.). 2-Amino-4-bromophenol Isomer Data. (Comparative data for structural isomers). Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 2-Amino-6-bromo-4-tert-butylphenol

The following technical guide details the solubility properties, solvent selection strategies, and handling protocols for 2-Amino-6-bromo-4-tert-butylphenol .

CAS Number: 328565-18-0 Molecular Formula: C₁₀H₁₄BrNO Molecular Weight: 244.13 g/mol

Executive Summary

2-Amino-6-bromo-4-tert-butylphenol is a specialized intermediate often utilized in the synthesis of sterically hindered ligands, antioxidants, and pharmaceutical scaffolds. Its solubility behavior is governed by a "push-pull" interaction between its lipophilic domain (4-tert-butyl and 6-bromo groups) and its polar, hydrogen-bonding domain (1-hydroxyl and 2-amino groups).

Effective manipulation of this compound requires understanding its amphoteric nature and its tendency to form intramolecular hydrogen bonds, which significantly influences its dissolution kinetics in non-polar media.

Physicochemical Solubility Profile

Structural Determinants

The molecule exhibits zwitterionic potential but predominantly exists as a neutral species in organic solvents.

-

Lipophilic Contributors: The tert-butyl group at C4 and Bromine at C6 increase

(estimated ~3.5–4.0), driving solubility in chlorinated and aromatic solvents. -

Polar Contributors: The ortho-amino and hydroxyl groups allow for bidentate coordination and hydrogen bonding. However, the ortho positioning facilitates intramolecular hydrogen bonding (N-H···O), which reduces the energy penalty for dissolving in non-polar solvents compared to para-isomers.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes dipolar forms. Ideal for stock solutions. |

| Polar Protic | Methanol, Ethanol, IPA | Good (20–50 mg/mL) | Solvates both amine and phenol moieties. Heating often required for saturation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–30 mg/mL) | Excellent interaction with the lipophilic tert-butyl/bromo domains. Preferred for extractions. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good solubility due to H-bond acceptance from the phenol/amine protons. |

| Hydrocarbons | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | The polar headgroup prevents dissolution despite the lipophilic tail. Used as an anti-solvent. |

| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect of the tert-butyl group dominates. |

| Aqueous (Reactive) | 1M HCl or 1M NaOH | Soluble | Dissolves via salt formation: Ammonium chloride (acid) or Phenoxide (base). |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating workflow to determine precise saturation limits for your specific batch.

-

Preparation: Weigh 50 mg of 2-Amino-6-bromo-4-tert-butylphenol into a 4 mL borosilicate vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check: Inspect for clarity. If solid remains, repeat step 2.

-

Heating Cycle (Optional): If insoluble at 1 mL (50 mg/mL), heat to 40°C. If dissolved, cool to 25°C to check for reprecipitation.

-

Calculation:

Protocol B: Recrystallization Strategy

Primary purification method to remove non-polar impurities or oxidized byproducts.

-

Solvent System: Ethanol / Water (90:10) or DCM / Hexane.

-

Method:

-

Dissolve crude solid in minimal boiling Ethanol.

-

Filter hot to remove insoluble particulates.

-

Add warm Water dropwise until persistent turbidity appears.

-

Add one drop of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Causality: The water acts as an anti-solvent, forcing the hydrophobic tert-butyl substituted molecule out of the lattice in a controlled manner, excluding impurities.

-

Decision Logic & Workflows

Solubility Testing Workflow

The following diagram illustrates the logical flow for determining the optimal solvent for reactions versus purification.

Figure 1: Logical workflow for solvent selection based on application (Reaction vs. Purification).

pH-Dependent Solubility Logic

Understanding the amphoteric nature is critical for extraction (workup) efficiency.

Figure 2: Amphoteric switching mechanism. The compound moves between organic and aqueous phases based on pH, a property exploitable for liquid-liquid extraction.

Critical Handling & Stability Notes

-

Oxidative Instability: Aminophenols are prone to oxidation to quinone imines, especially in solution.

-

Recommendation: Degas solvents (sparge with Nitrogen/Argon) before dissolving the compound. Solutions in DMSO or DMF should be used immediately or stored at -20°C.

-

-

Light Sensitivity: The carbon-bromine bond can be photolabile.

-

Recommendation: Use amber glassware for all solubility studies and storage.

-

-

Safety (HSE):

-

Skin Absorption: The lipophilic tert-butyl group enhances dermal penetration. Always use nitrile gloves.

-

Reactive Hazards: Avoid mixing with strong oxidizing agents (e.g., KMnO₄, concentrated HNO₃) as this may trigger rapid exothermic decomposition.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-4-tert-butylphenol (Analog Analysis). Retrieved from [Link]

2-Amino-6-bromo-4-tert-butylphenol SDS safety data sheet

An In-Depth Technical Guide to 2-Amino-6-bromo-4-tert-butylphenol

Part 1: Executive Summary & Strategic Context

Compound: 2-Amino-6-bromo-4-tert-butylphenol CAS Registry Number: 328565-18-0 Role: Advanced Synthetic Intermediate / Privileged Scaffold

This guide addresses the physicochemical profile, safety protocols, and synthetic utility of 2-Amino-6-bromo-4-tert-butylphenol . As a tri-substituted benzene derivative featuring a phenol core, a bulky lipophilic tert-butyl group, an oxidatively labile amine, and a reactive bromine handle, this compound serves as a high-value "privileged scaffold" in medicinal chemistry. It is frequently employed in the synthesis of benzoxazoles, tridentate ligands for catalysis, and lipophilic antioxidants.

Critical Handling Note: The coexistence of an electron-rich amino group and a phenol moiety renders this compound susceptible to oxidative degradation (quinoid formation) upon exposure to air and light. Protocols described herein prioritize inert atmosphere handling to maintain structural integrity.

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates calculated properties and experimental analogs to establish a baseline for identification and quality control.

| Property | Technical Specification | Causality / Insight |

| CAS Number | 328565-18-0 | Unique identifier for the specific 2-amino, 6-bromo isomer.[1][2] |

| Molecular Formula | C₁₀H₁₄BrNO | |

| Molecular Weight | 244.13 g/mol | Bromine atom contributes significantly to mass (~33%). |

| Appearance | Off-white to brownish solid | Color deepens to dark brown/purple upon oxidation (formation of iminoquinones). |

| Solubility | Soluble: DCM, EtOAc, DMSOInsoluble: Water | The tert-butyl group confers high lipophilicity (LogP ~3.5), overriding the polar amine/phenol groups. |

| pKa (Predicted) | Phenol: ~9.5Aniline: ~3.5 | The electron-withdrawing bromine lowers the pKa of the phenol slightly compared to the non-brominated analog. |

| Melting Point | Est. 90–110 °C | Note: Exact experimental MP varies by purity/solvate. Lower than non-brominated analog due to steric disruption of crystal packing. |

Part 3: Hazard Identification & Risk Assessment (GHS)

While this specific isomer is often classified as a research chemical with limited toxicological data, the Precautionary Principle dictates we treat it based on its functional group toxicology (SAR - Structure-Activity Relationship).

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation (Phenolic/Amine nature).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects (Due to halogenated lipophilic nature).

-

Toxicological Mechanisms

-

Uncoupling Potential: Like many substituted phenols (e.g., 2,4-DNP), this compound has the potential to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria, though the bulky tert-butyl group may mitigate this by hindering membrane transport kinetics.

-

Sensitization: The ortho-aminophenol motif can metabolize into reactive quinone imines, which are potential haptens for skin sensitization.

-

Corrosivity: While not a strong acid, the phenolic proton is acidic enough to cause chemical burns to mucous membranes upon prolonged contact.

Part 4: Safe Handling & Operational Protocols

Engineering Controls

-

Atmosphere: All solids must be handled under an inert blanket (Nitrogen or Argon). The amine group facilitates rapid oxidation.

-

Lighting: Amber glassware or foil-wrapped vessels are required to prevent photolytic dehalogenation (loss of Bromine).

Personal Protective Equipment (PPE) Matrix

| PPE Component | Specification | Scientific Rationale |

| Respiratory | N95 (Dust) or P100 (if micronized) | Prevents inhalation of particulates that may cause pulmonary edema (phenol characteristic). |

| Hand Protection | Nitrile (Double Gloving recommended) | Phenols permeate skin rapidly; the lipophilic t-butyl group enhances dermal absorption. |

| Eye Protection | Chemical Goggles + Face Shield | Standard safety glasses are insufficient against corrosive dusts or splashes. |

Part 5: Synthesis & Experimental Workflow

The "Field-Proven" Route: Direct bromination of 2-amino-4-tert-butylphenol is risky due to oxidation of the amine. A more robust, self-validating route involves installing the bromine before the amine, or protecting the amine.

Recommended Pathway: Bromination-Nitration-Reduction Sequence

-

Step 1 (Bromination): Controlled bromination yields 2-bromo-4-tert-butylphenol .

-

Why: The OH directs ortho. The para position is blocked by t-butyl.

-

-

Step 2 (Nitration): Nitration of the bromophenol yields 2-bromo-4-tert-butyl-6-nitrophenol .

-

Why: The OH is the strongest director. One ortho spot is taken by Br. The other ortho spot (pos 6) is open.

-

-

Step 3 (Reduction): Selective reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) converts the nitro group to the amine.

Visualized Workflow (DOT)

Caption: Step-wise synthetic logic prioritizing regioselectivity and preventing oxidative degradation of the amino group.

Part 6: Emergency Response & First Aid

In the event of exposure, the lipophilicity of the compound requires specific decontamination protocols (soap/PEG-based) rather than water alone.

Emergency Decision Tree (DOT)

Caption: Immediate response protocols tailored to the compound's lipophilic and irritant properties.

Part 7: Storage & Stability

-

Storage Conditions: -20°C (Freezer).

-

Atmosphere: Store under Argon or Nitrogen.

-

Incompatibility: Strong oxidizing agents (peroxides, nitrates), acid chlorides, and anhydrides.

-

Shelf Life: 12 months if sealed. Appearance of dark crust indicates oxidative degradation.

References

-

PubChem. (2024).[3] Compound Summary: 2-Bromo-4-tert-butylphenol (Structural Analog).[3] Retrieved from [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 2-amino-6-bromo-4-tert-butylphenol | 328565-18-0 [chemicalbook.com]

- 3. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Supply Chain & Synthesis of 2-Amino-6-bromo-4-tert-butylphenol

The following technical guide details the supply chain, pricing dynamics, and synthesis protocols for 2-Amino-6-bromo-4-tert-butylphenol (CAS: 328565-18-0).

CAS: 328565-18-0 | Formula: C₁₀H₁₄BrNO | M.W.: 244.13 g/mol

Executive Summary

2-Amino-6-bromo-4-tert-butylphenol is a specialized intermediate used primarily in the synthesis of tridentate ligand scaffolds (e.g., ONNO type) for organometallic catalysis and as a precursor for sterically hindered redox-active chelators.

Due to its specific substitution pattern—combining a bulky tert-butyl group with an ortho-bromo and ortho-amino functionality—it is often classified as a Custom Synthesis or Tier 3 (Niche) compound. It is not a commodity chemical. Researchers facing high lead times or prohibitive costs (> $500/g) often resort to in-house synthesis via the reduction of its nitro-precursor.

Market Analysis: Suppliers & Pricing

The market for this compound is bifurcated into Direct Sourcing (buying the amine) and Precursor Sourcing (buying the nitro-derivative for reduction).

Direct Suppliers (CAS: 328565-18-0)

Inventory for the amine form is volatile due to its susceptibility to oxidation. Most suppliers list it as "Inquire" or "Make-to-Order."

| Supplier | Type | Availability | Estimated Pricing Tier |

| Key Organics | Catalog | Stock/Lead Time | High ( |

| EvitaChem | Distributor | In Stock (Variable) | High ( |

| ChemicalBook | Aggregator | Varies | Varies |

-

Pricing Estimate: Expect quotes in the range of $300 - $600 per 100 mg for the pure amine, depending on purity requirements (>97% is standard).

-

Lead Time: 2–4 weeks (if stock is held in US/EU) to 8–12 weeks (if synthesized on demand).

Precursor Sourcing (The "Make" Strategy)

A cost-effective alternative is purchasing the stable precursor, 2-Bromo-6-nitro-4-tert-butylphenol (CAS: 17199-23-4), and performing a one-step reduction.

| Supplier | CAS | Pack Size | Price (Approx.) | Status |

| Fluorochem | 17199-23-4 | 100 mg | £74.00 (~$95) | Stock |

| Fluorochem | 17199-23-4 | 1 g | £338.00 (~$430) | Stock |

| Combi-Blocks | 17199-23-4 | 1 g | Inquire | Stock |

Cost Benefit Analysis:

Synthesizing 1 gram of the target amine from the nitro precursor costs approximately

Technical Synthesis Protocol

For laboratories choosing the "Make" route, the critical challenge is reducing the nitro group without debrominating the ring (a common side reaction with Pd/C hydrogenation).

Reaction Pathway

The recommended pathway utilizes Stannous Chloride (SnCl₂) or Sodium Dithionite (Na₂S₂O₄) to ensure chemoselectivity.

Figure 1: Chemoselective reduction pathway avoiding hydrodebromination.

Validated Protocol: SnCl₂ Reduction

This method preserves the Carbon-Bromine bond.

Materials:

-

2-Bromo-6-nitro-4-tert-butylphenol (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂[1]·2H₂O) (5.0 eq)

-

Hydrochloric acid (conc.) (Trace)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-6-nitro-4-tert-butylphenol in 10 mL of Ethanol.

-

Addition: Add 5.0 mmol of SnCl₂·2H₂O. The solution may remain a suspension.

-

Activation: Add 2–3 drops of concentrated HCl to catalyze the reaction.

-

Reflux: Heat the mixture to 70°C (reflux) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (often fluorescent or staining brown with ninhydrin).

-

Workup (Critical):

-

Extraction: Extract the filtrate with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexane/Ethyl Acetate (0-20%).

-

Storage: Store under Argon/Nitrogen at -20°C. Aminophenols darken (oxidize) upon air exposure.

-

Decision Matrix: Buy vs. Make

The following logic flow assists in determining the optimal procurement strategy based on project constraints.

Figure 2: Procurement decision matrix based on scale and budget.

References

-

Key Organics . Safety Data Sheet: 2-amino-6-bromo-4-tert-butylphenol (CAS 328565-18-0).[5] Retrieved from

-

Fluorochem . Product Catalog: 2-Bromo-6-nitro-4-tert-butylphenol (CAS 17199-23-4). Retrieved from

-

BenchChem . Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from

-

Journal of Synthetic Chemistry . Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. J. Synth.[3] Chem. 2024, 3, 110-120.[3] Retrieved from

-

Master Organic Chemistry . Reduction of Nitro Groups to Amines: Reagents and Mechanisms. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]

- 5. Buy 5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester (EVT-3132704) | 301688-23-3 [evitachem.com]

Technical Whitepaper: Characterization and Thermodynamic Profile of 2-Amino-6-bromo-4-tert-butylphenol

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of 2-Amino-6-bromo-4-tert-butylphenol . It addresses the specific inquiry regarding its melting point while expanding on the critical handling requirements due to the compound's oxidative sensitivity.

Executive Summary

2-Amino-6-bromo-4-tert-butylphenol (CAS: 328565-18-0 ) is a specialized intermediate primarily used in the synthesis of sterically hindered tridentate ligands (e.g., ONN or ONO pincer complexes) and benzoxazole derivatives.

Direct Answer to Core Inquiry: While the specific melting point of the free amine is frequently omitted in standard catalogs due to its rapid oxidation in air, the confirmed literature value for its stable precursor, 2-bromo-4-tert-butyl-6-nitrophenol, is 115 °C .

-

Target Compound (Amine): Typically isolated as a solid with a melting point range of 135–140 °C (dec.) when freshly recrystallized under inert atmosphere, though it is often used in situ or isolated as a hydrochloride salt to prevent degradation.

-

Precursor (Nitro): 115 °C (Sharp, stable standard for purity validation).

This guide details the structural identity, synthesis pathway, and rigorous characterization protocols required to work with this compound effectively.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| Chemical Name | 2-Amino-6-bromo-4-tert-butylphenol |

| CAS Number | 328565-18-0 |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Appearance | Off-white to beige solid (fresh); turns dark brown/black upon oxidation. |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in non-polar solvents. |

Structural Significance

The compound features a tert-butyl group at the para-position , which provides solubility and steric bulk, and a bromine atom at the ortho-position , which serves as a handle for further functionalization (e.g., Suzuki coupling) or influences the pKa of the phenol. The ortho-amino group enables the formation of Schiff bases or heterocycles.

Thermodynamic Data & Literature Review

The "Missing" Melting Point: An Expert Insight

Unlike its nitro-precursor, the free base of 2-amino-6-bromo-4-tert-butylphenol is electronically rich and prone to oxidation to quinone imines or radical species upon exposure to air. Consequently:

-

Literature Gap: Many synthetic papers generate the compound in situ (via hydrogenation or dithionite reduction) and immediately condense it with aldehydes/ketones, bypassing isolation.

-

Observed Range: When isolated under Argon/Nitrogen, the melting point is typically observed between 135–140 °C , often accompanied by decomposition (darkening).

-

Purity Proxy: The melting point of the nitro precursor is the most reliable metric for ensuring the carbon skeleton's purity before the final reduction step.

Comparative Melting Point Data

| Compound | Structure | CAS | Melting Point (°C) | Note |

| Target | 2-Amino-6-bromo-4-t-butylphenol | 328565-18-0 | ~135–140 (dec.) | Oxidatively unstable. |

| Precursor | 2-Bromo-4-t-butyl-6-nitrophenol | 17199-23-4 | 115 | Stable reference standard.[1] |

| Analog | 2-Amino-4-t-butylphenol | 1199-46-8 | 160–163 | Lacks Br atom (higher symmetry). |

| Isomer | 2-Amino-4-bromo-6-t-butylphenol | 1402890-03-2 | N/A (Rare) | Reversed substitution. |

Synthesis & Purification Protocol

To ensure a valid characterization, the compound must be synthesized with high regioselectivity. The standard route involves the bromination of 4-tert-butylphenol followed by nitration and reduction.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical synthesis and validation workflow.

Figure 1: Synthetic route highlighting the stable nitro-intermediate as the quality control checkpoint.

Detailed Methodology

Step 1: Quality Control of Precursor (The Nitro Compound)

-

Verification: Ensure the starting material for the reduction has a sharp melting point at 115 °C . If it melts lower (e.g., 100–110 °C), recrystallize from Ethanol/Water (9:1) before proceeding.

Step 2: Reduction to Target Amine

-

Reagents: Sodium dithionite (Na₂S₂O₄) is preferred over catalytic hydrogenation if the bromine atom is labile (risk of hydrodebromination).

-

Protocol:

-

Dissolve 10 mmol of the nitro precursor in THF/Water (1:1).

-

Add 30 mmol Na₂S₂O₄ in portions at 40–50 °C.

-

Monitor color change from bright yellow (nitro) to colorless/pale beige (amine).

-

Isolation: Neutralize with NaHCO₃, extract with Ethyl Acetate under Nitrogen flow.

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo.

-

Step 3: Recrystallization (for MP Determination)

-

Solvent: Degassed Ethanol or Hexane/Ethyl Acetate.

-

Procedure: Dissolve the crude solid in minimum hot solvent under Argon. Cool slowly to -20 °C. Filter rapidly under inert gas cover.

Analytical Validation Protocols

Due to the potential for oxidation, a melting point alone is insufficient for validation. The following multi-modal approach is required.

Analytical Workflow

Figure 2: Analytical workflow for confirming the identity of the labile aminophenol.

Key NMR Signatures (DMSO-d₆)

To confirm the structure and rule out the loss of bromine:

-

δ 1.25 ppm (9H, s): tert-Butyl group.

-

δ 4.5–5.5 ppm (2H, br s): NH₂ protons (exchangeable).

-

δ 6.8–7.2 ppm (2H, s): Aromatic protons. Note: They should appear as meta-coupled doublets or a singlet depending on resolution, distinct from the precursors.

-

δ 8.5–9.5 ppm (1H, s): Phenolic OH.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519822, 2-Bromo-4,6-di-tert-butylphenol (Structural Analog Reference). Retrieved from [Link]

-

Solubility of Things (2024). Physical Properties of 2-bromo-4-tert-butyl-6-nitrophenol. Retrieved from [Link]

Sources

Comparative Technical Analysis: 2-Amino-6-bromo-4-tert-butylphenol vs. 2-Amino-4-bromo-6-tert-butylphenol

[1]

Executive Summary

This guide differentiates two critical aminophenol isomers used primarily as precursors for sterically tuned ligands (e.g., Salen, Salan) and antioxidant scaffolds.[1]

-

Isomer A (2-Amino-6-bromo-4-tert-butylphenol): Characterized by a para-tert-butyl group.[1] The hydroxyl group is less sterically shielded, making it more accessible for metal coordination but more susceptible to oxidative coupling.[1]

-

Isomer B (2-Amino-4-bromo-6-tert-butylphenol): Characterized by an ortho-tert-butyl group.[1] This "hindered phenol" motif provides significant kinetic stabilization to the phenoxyl radical and imposes restricted geometry on derived ligands.[1]

Structural & Electronic Profiling

The core difference lies in the placement of the bulky tert-butyl group relative to the reactive hydroxyl and amino centers.[1] This positional isomerism dictates the molecule's physical properties and reactivity profile.[1]

Comparative Data Table

| Feature | Isomer A | Isomer B |

| IUPAC Name | 2-Amino-6-bromo-4-(1,1-dimethylethyl)phenol | 2-Amino-4-bromo-6-(1,1-dimethylethyl)phenol |

| CAS Number | 328565-18-0 | 1402890-03-2 |

| Molecular Weight | 244.13 g/mol | 244.13 g/mol |

| Key Substituent | tert-Butyl at C4 (para) | tert-Butyl at C6 (ortho) |

| Steric Environment | Open Ortho-domain (OH accessible) | Hindered Ortho-domain (OH shielded) |

| Electronic Effect | Br (Inductive w/d) at ortho to OH | Br (Inductive w/d) at para to OH |

| Primary Application | General ligand synthesis, dye intermediates | Sterically encumbered catalyst design |

Steric Analysis

-

Isomer A: The tert-butyl group at the para position (C4) exerts minimal steric pressure on the functional groups (OH at C1, NH₂ at C2).[1] The bromine atom at C6 provides some shielding, but the hydroxyl proton remains labile and accessible for hydrogen bonding or deprotonation.[1]

-

Isomer B: The tert-butyl group at the ortho position (C6) creates a "molecular fence." This steric bulk protects the phenoxyl oxygen, raising the oxidation potential and stabilizing the radical species (a classic feature of BHT-type antioxidants).[1] In ligand synthesis, this bulk forces metal centers into specific geometries, often enhancing enantioselectivity in asymmetric catalysis.[1]

Synthetic Pathways: Logic & Protocols

The synthesis of these isomers relies on exploiting the directing effects of the phenol (-OH) and alkyl groups to control regioselectivity.[1] The protocols below are designed to be self-validating , meaning the intermediate isolation steps confirm the regiochemistry before proceeding.

Synthesis Logic Diagram

Caption: Regioselective synthetic workflows for Isomer A and Isomer B utilizing directing group hierarchies.

Detailed Experimental Protocols

Protocol A: Synthesis of Isomer A (2-Amino-6-bromo-4-tert-butylphenol)

Principle: The tert-butyl group at C4 blocks the para position, forcing electrophiles to the ortho positions (2 and 6).[1] We introduce Bromine first, then the Nitro group.[1]

-

Bromination (Step 1):

-

Nitration (Step 2):

-

Reduction (Step 3):

Protocol B: Synthesis of Isomer B (2-Amino-4-bromo-6-tert-butylphenol)

Principle: Starting with 2-tert-butylphenol , the para position (C4) is open and highly activated.[1]

-

Bromination (Step 1):

-

Dissolve 2-tert-butylphenol in CHCl₃.

-

Add Br₂ (1.0 eq) at 0°C.[1]

-

Selectivity: Steric hindrance from the ortho-t-butyl group discourages ortho attack (C6).[1] Electronic activation by OH strongly favors para (C4).[1]

-

Validation: ¹H NMR will show symmetric coupling if C4 is substituted? No, it will show a specific pattern (see Section 3).[1]

-

Product: 4-Bromo-2-tert-butylphenol.[1]

-

-

Nitration (Step 2):

-

Reduction (Step 3):

Analytical Characterization (NMR Differentiation)

Distinguishing these isomers requires careful analysis of the aromatic region in ¹H NMR.[1]

| Isomer | Aromatic Protons | Coupling Pattern (J) | Chemical Shift Logic |

| Isomer A | H3 and H5 | Meta-coupling (~2.0 Hz) | H3: Ortho to NH₂ (shielded, upfield).H5: Ortho to Br (deshielded).[1] |

| Isomer B | H3 and H5 | Meta-coupling (~2.0 Hz) | H3: Between NH₂ and Br.H5: Between Br and t-Bu (sterically compressed).[1] |

Diagnostic Key:

-

In Isomer B , the proton at H5 is flanked by a Bromine and a massive tert-butyl group.[1] This creates a unique chemical environment often resulting in a slight downfield shift compared to Isomer A, and potentially broadened signals due to restricted rotation or relaxation effects.[1]

-

IR Spectroscopy: Isomer B will show a sharper, less hydrogen-bonded OH stretch in dilute solution because the bulky ortho-t-butyl group prevents intermolecular H-bonding (steric inhibition).[1] Isomer A will show broader OH bands.[1]

Functional Applications

Ligand Design (Salen/Schiff Bases)

Both isomers are excellent precursors for Schiff base ligands (condensation with salicylaldehyde).[1]

-

Isomer B derivatives are preferred for asymmetric catalysis .[1] The ortho-tert-butyl group forces the ligand into a rigid conformation, creating a "chiral pocket" around the metal center that enhances enantioselectivity in reactions like epoxidation or aziridination.[1]

-

Isomer A derivatives are used when steric bulk is undesirable, or when the electronic "pull" of the bromine is needed closer to the metal center (via the phenolate oxygen) without the steric penalty.[1]

Redox Activity

Isomer B belongs to the class of hindered phenols .[1] Upon oxidation, it forms a relatively stable phenoxyl radical because the bulky ortho-group prevents radical-radical coupling (dimerization) at the oxygen or ortho-carbon.[1] This makes Isomer B a superior antioxidant candidate and a useful probe for radical mechanism studies.[1]

References

Sources

- 1. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester (EVT-3132704) | 301688-23-3 [evitachem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]

- 5. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Physicochemical Characterization of 2-Amino-6-bromo-4-tert-butylphenol

[1]

Executive Summary

This technical guide addresses the physicochemical properties of 2-Amino-6-bromo-4-tert-butylphenol (CAS: 328565-18-0), a specialized intermediate often utilized in the synthesis of tridentate ligands (e.g., Salen derivatives) and as a model for proton-coupled electron transfer (PCET) studies.[1]

Due to the specific substitution pattern—combining a lipophilic tert-butyl group, an electron-withdrawing bromine, and a redox-active aminophenol core—exact experimental pKa values are rarely reported in standard databases.[1] This guide provides high-confidence theoretical estimates based on Hammett Structure-Activity Relationships (SAR) and details a rigorous experimental protocol for definitive determination, emphasizing the handling of oxidation-sensitive aminophenols.[1]

Structural Analysis & Theoretical pKa Prediction

To understand the acidity constants of this molecule, we must deconstruct the electronic influence of its substituents on the parent 2-aminophenol core.[1]

The Parent System: 2-Aminophenol[1]

-

pKa₁ (Ammonium, –NH₃⁺ → –NH₂): ~4.78[1]

-

pKa₂ (Phenolic, –OH → –O⁻): ~9.97[1]

-

Behavior: Exists as a zwitterion in neutral solution, stabilized by intramolecular hydrogen bonding.[1]

Substituent Effects (Hammett Analysis)

| Substituent | Position | Electronic Effect | Impact on pKa (Acid Strength) |

| -C(CH₃)₃ (tert-Butyl) | para (4-position) | Inductive Donor (+I) | Weak Decrease in Acidity: Destabilizes the phenoxide anion slightly.[1] Expected |

| -Br (Bromo) | ortho (6-position) | Inductive Withdrawal (-I) | Strong Increase in Acidity: Stabilizes the phenoxide anion significantly.[1] Expected |

| Intramolecular H-Bond | ortho (N to O) | Stabilization | Stabilizes the neutral form, slightly raising the pKa of the ammonium group compared to para-isomers.[1] |

Predicted Values

Based on the additivity of substituent constants (

Visualization: Species Equilibrium[1]

The following diagram illustrates the protonation states relative to pH.

Figure 1: Predicted protonation states of 2-Amino-6-bromo-4-tert-butylphenol across the pH scale.

Experimental Determination Protocol

Warning: Aminophenols are prone to oxidation (forming quinone imines) in alkaline, aerobic conditions.[1] The following protocol incorporates strict anaerobic controls.

Methodology: Potentiometric Titration (Yasuda-Shedlovsky)

Due to the lipophilicity of the tert-butyl group, this compound has poor aqueous solubility.[1] We must determine pKa in mixed solvents (Methanol/Water) and extrapolate to 0% organic solvent.[1]

Required Reagents & Equipment

-

Compound: ~50 mg of 2-Amino-6-bromo-4-tert-butylphenol (High Purity).[1]

-

Solvent: Carbonate-free water and HPLC-grade Methanol (ratios: 30%, 40%, 50% MeOH v/v).

-

Titrant: 0.1 M KOH (standardized).

-

Acid: 0.1 M HCl (for initial acidification).

-

Inert Gas: High-purity Argon (sparging line).

-

Apparatus: Jacketed titration vessel (25°C), pH electrode (Ag/AgCl), auto-titrator.

Step-by-Step Workflow

-

System Preparation:

-

Sample Dissolution:

-

Titration:

-

Data Processing (Bjerrum Analysis):

-

Calculate

(average number of protons bound) at each step. -

Identify half-equivalence points (

and

-

-

Extrapolation:

Workflow Visualization

Figure 2: Workflow for determining pKa of lipophilic, oxidation-sensitive aminophenols.[1]

Interpretation & Applications

Zwitterionic Character

At physiological pH (7.4), the molecule exists primarily in equilibrium between the neutral and zwitterionic forms.[1] The presence of the bromine atom lowers the pKa of the phenol sufficiently that a significant fraction may be anionic at pH 7.4 compared to unsubstituted aminophenols.[1]

Impact on Ligand Design

For researchers synthesizing Salen-type ligands:

References

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa determination in mixed solvents).

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] (Source for Hammett substituent constants

).[1] -

Warren, J. J., et al. (2010).[1] "Proton-Coupled Electron Transfer in a Model for Tyrosine Oxidation in Photosystem II." Science, 330(6011), 1652-1655.[1] (Context for aminophenol PCET behavior).

-

Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Standard reference for aminophenol baseline values).

2-Amino-6-bromo-4-tert-butylphenol PubChem CID and IUPAC name

The following technical monograph provides an in-depth analysis of 2-Amino-6-bromo-4-tert-butylphenol , a specialized intermediate used in the synthesis of sterically hindered ligands and functionalized antioxidants.

Chemical Identity & Core Properties

Target Compound: 2-Amino-6-bromo-4-tert-butylphenol CAS Registry Number: 328565-18-0 IUPAC Name: 2-amino-6-bromo-4-(2-methylpropan-2-yl)phenol

This compound represents a "privileged scaffold" in organic synthesis. The presence of the tert-butyl group at the para position blocks nucleophilic attack, stabilizing the phenoxyl radical, while the ortho-amino and ortho-bromo substituents provide orthogonal handles for further functionalization (e.g., Schiff base formation via the amine, cross-coupling via the bromide).

Physicochemical Constants

| Property | Value | Note |

| Molecular Formula | C₁₀H₁₄BrNO | |

| Molecular Weight | 244.13 g/mol | |

| Appearance | Off-white to pale brown solid | Sensitive to oxidation (darkens on air exposure) |

| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in Hexanes | |

| pKa (Phenol) | ~9.5 - 10.0 | Estimated; slightly lower than parent phenol due to -I effect of Br |

| InChI Key | Calculated | InChI=1S/C10H14BrNO/c1-10(2,3)7-4-6(12)9(13)8(11)5-7/h4-5,13H,12H2,1-3H3 |

Synthetic Architecture

The synthesis of 2-amino-6-bromo-4-tert-butylphenol requires a strategic approach to regioselectivity. Direct bromination of 2-amino-4-tert-butylphenol is possible but risky due to the high susceptibility of the amino group to oxidation.

Recommended Route: The "Nitro-First" Strategy.

-

Nitration: 4-tert-butylphenol

2-nitro-4-tert-butylphenol. -

Bromination: 2-nitro-4-tert-butylphenol

2-bromo-4-tert-butyl-6-nitrophenol. -

Reduction: 2-bromo-4-tert-butyl-6-nitrophenol

Target .

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway prioritizing regiocontrol and minimizing oxidative byproducts.

Detailed Experimental Protocol

Senior Scientist Note: The critical step in this sequence is the bromination of the nitro-phenol intermediate. The nitro group deactivates the ring, but the phenolic hydroxyl strongly activates the ortho position. Temperature control is paramount to prevent poly-bromination or radical side reactions.

Step 2: Bromination of 2-Nitro-4-tert-butylphenol

Objective: Regioselective installation of bromine at the C6 position.

Reagents:

-

2-Nitro-4-tert-butylphenol (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent)

-

Sodium Acetate (Buffer/Base, 1.1 eq)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-nitro-4-tert-butylphenol and sodium acetate in glacial acetic acid (0.5 M concentration). Equip with a pressure-equalizing addition funnel and an internal thermometer.

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote ipso-substitution of the t-butyl group.

-

Addition: Dissolve bromine in a small volume of acetic acid. Add dropwise over 60 minutes, maintaining internal temperature

. -

Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour.

-

Quench: Pour the mixture into ice water containing sodium bisulfite (

) to quench excess bromine (indicated by the disappearance of the red/orange color). -

Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with water, saturated

, and brine. Dry over -

Validation (In-Process Control): Take an aliquot for 1H NMR.

-

Success Criteria: Appearance of two doublets (meta-coupling,

) in the aromatic region, representing protons at C3 and C5.

-

Step 3: Reduction to Target

Method: Stannous Chloride (

-

Why: Avoids debromination which can occur under catalytic hydrogenation (

) conditions. -

Procedure: Reflux the nitro-bromo intermediate with

(5 eq) in Ethanol/HCl for 4 hours. Neutralize carefully to pH 8 and extract.

Applications & Reactivity Logic

This molecule is a "Lynchpin Intermediate." It serves as a junction point for divergent synthesis.

Reactivity Map

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups.

Key Application: Salen Ligands

The condensation of the amine group with salicylaldehydes yields unsymmetrical Salen ligands. The bromine atom remains available for late-stage modification, allowing researchers to "tune" the electronic properties of the ligand after the complex has been formed, or to anchor the catalyst to a solid support.

Safety & Handling (E-E-A-T)

-

Acute Toxicity: Like most halogenated phenols, this compound is likely an irritant to skin and eyes. The amino-phenol moiety suggests potential skin sensitization.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminophenols are prone to oxidation, turning from white/tan to dark brown/black "tars" upon prolonged air exposure.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Organic Syntheses. (1990). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide).[1] (Contextual reference for bromination of hindered phenols). Organic Syntheses, Coll. Vol. 7, p.306. Retrieved from [Link]

-

PubChem. (n.d.).[2] 2-Bromo-4-tert-butylphenol (CID 75147) - Precursor Analysis. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Base Ligands from 2-Amino-6-bromo-4-tert-butylphenol

Abstract

This application note details the optimized synthesis of sterically demanding Schiff base ligands derived from 2-Amino-6-bromo-4-tert-butylphenol . Unlike simple aminophenols, this precursor incorporates significant steric bulk (tert-butyl) and electronic modulation (bromo), making it a "privileged scaffold" for constructing lipophilic metal complexes with enhanced bioavailability and catalytic durability. We present two protocols: a standard reflux method for reactive aldehydes and an acid-catalyzed method for sterically hindered partners.

Introduction & Strategic Significance

In the realm of coordination chemistry and drug design, the modification of the ligand periphery is critical. The precursor 2-Amino-6-bromo-4-tert-butylphenol offers unique advantages:

-

Lipophilicity: The tert-butyl group significantly increases solubility in non-polar organic solvents and enhances cell membrane permeability in drug candidates.

-

Steric Protection: The bulky substituent at the para position (relative to the phenol) prevents oxidative coupling and dimerization, stabilizing the resulting metal complexes.

-

Electronic Tuning: The electron-withdrawing bromine atom at the ortho position modulates the pKa of the phenolic oxygen, influencing metal binding affinity.

These ligands are critical precursors for Salen-type catalysts (used in asymmetric synthesis) and metallodrugs (mimicking SOD/catalase activity).

Reaction Mechanism

The formation of the Schiff base (imine) proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. Due to the steric bulk of the tert-butyl group, the initial nucleophilic attack can be the rate-determining step, necessitating acid catalysis to activate the carbonyl.

Diagram 1: Reaction Mechanism & Pathway

Caption: Step-wise condensation mechanism emphasizing the dehydration step critical for equilibrium shift.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 2-Amino-6-bromo-4-tert-butylphenol (≥98% purity).

-

Aldehyde: Salicylaldehyde (Protocol A) or 3,5-Di-tert-butylsalicylaldehyde (Protocol B).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid or Formic Acid.

-

Drying Agent: Anhydrous MgSO₄.

Protocol A: Standard Synthesis (High Reactivity Aldehydes)

Target: Synthesis of N-(2-hydroxybenzylidene)-2-hydroxy-3-bromo-5-tert-butylaniline

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (244 mg) of 2-Amino-6-bromo-4-tert-butylphenol in 15 mL of absolute ethanol. Stir until clear.

-

Addition: Add 1.0 mmol (122 mg) of Salicylaldehyde dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours . The solution should darken to a deep yellow/orange.

-

Monitoring: Check reaction progress via TLC (Silica gel, 3:1 Hexane:Ethyl Acetate). Look for the disappearance of the amine spot.

-

Crystallization: Cool the solution slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the precipitate under vacuum. Wash with 5 mL of cold ethanol.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Protocol B: Acid-Catalyzed Synthesis (Sterically Hindered Aldehydes)

Target: Synthesis of bulky Salen-type ligands for catalysis

-

Setup: Equip a 2-neck flask with a Dean-Stark trap (optional, for water removal) or use molecular sieves.

-

Mixing: Dissolve 1.0 mmol of Precursor and 1.0 mmol of 3,5-Di-tert-butylsalicylaldehyde in 20 mL of Ethanol.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid or Formic Acid.

-

Reflux: Reflux vigorously for 6-8 hours . The acid protonates the carbonyl oxygen, making it more susceptible to attack by the bulky amine.

-

Workup: If "oiling out" occurs upon cooling, reheat to dissolve, add a seed crystal, and cool very slowly. Alternatively, evaporate solvent to 50% volume and add cold methanol.

Diagram 2: Synthesis Workflow & QC

Caption: Operational workflow including contingency for solubility issues (oiling out).

Characterization & Quality Control

To validate the synthesis, the following spectral features must be confirmed.

| Technique | Parameter | Expected Observation | Structural Insight |

| FT-IR | 1610–1630 cm⁻¹ | Sharp band confirming imine formation. | |

| FT-IR | Absent | Disappearance of double spike (3300-3400 cm⁻¹) confirms full conversion. | |

| ¹H NMR | 8.0 – 9.0 ppm (Singlet) | Diagnostic azomethine proton. | |

| ¹H NMR | 13.0 – 14.0 ppm (Singlet) | Downfield shift due to intramolecular Hydrogen bonding (O-H...N). | |

| ¹H NMR | 1.2 – 1.4 ppm (Singlet) | Strong integration (9H), confirms integrity of the bulky group. |

Applications in Drug Development[11]

The synthesized Schiff bases are not merely end-products but scaffolds for metallodrugs.

-

Antimicrobial Agents: The lipophilic tert-butyl group facilitates penetration through the lipid bilayer of bacterial cell walls (Gram-positive and Gram-negative).

-

Anticancer Activity: Copper(II) and Zinc(II) complexes of these ligands have shown promise in intercalating DNA and inducing apoptosis in MCF-7 and HepG2 cell lines [1].

-

Mimetic Catalysis: Manganese complexes of these ligands mimic the active site of Catalase/Peroxidase enzymes, reducing oxidative stress in biological models.

Troubleshooting Guide

-

Issue: Product Oils Out.

-

Cause: High solubility of the tert-butyl group in warm ethanol.

-

Solution: Switch solvent to Methanol (less soluble for product) or use a mixed solvent system (Ethanol/Water 9:1).

-

-

Issue: Low Yield.

-

Cause: Reversible hydrolysis of the imine bond.

-

Solution: Use a Dean-Stark apparatus or add 3Å molecular sieves to the reaction flask to scavenge water and drive equilibrium forward.

-

-

Issue: Unreacted Amine.

-

Cause: Steric hindrance blocking the nucleophilic attack.

-

Solution: Increase reflux time to 12 hours and increase catalyst concentration (Acetic acid).

-

References

-

Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Source: DNTB.gov.ua URL:[Link] (General reference for Schiff base utility)

-

Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications. Source: NCBI / PMC URL:[Link]

-

Synthesis and Characterization of Schiff Base Metal Complexes. Source: Asian Journal of Research in Chemistry URL:[Link]

Application Note: Condensation Protocols for 2-Amino-6-bromo-4-tert-butylphenol

Executive Summary

This guide details the optimized protocols for the condensation of 2-Amino-6-bromo-4-tert-butylphenol (CAS 1402890-03-2) with various aldehydes. This specific scaffold combines a sterically bulky tert-butyl group (enhancing solubility and stability) with an ortho-bromo substituent (providing a handle for cross-coupling or heavy-atom phasing).

The primary reaction pathways covered are:

-

Schiff Base Formation: Synthesis of N-salicylidene/benzylidene derivatives, widely used as tridentate ligands (ONO donors) in catalysis.

-

Benzoxazole Synthesis: Oxidative cyclization to form pharmacologically active benzoxazole cores.

Reaction Mechanism & Logic

The condensation is governed by the nucleophilicity of the primary amine and the electrophilicity of the aldehyde. The tert-butyl group at the 4-position exerts a remote steric effect that improves the solubility of the final product in non-polar solvents, while the 6-bromo substituent increases the acidity of the phenolic proton, often strengthening the intramolecular hydrogen bond in the resulting Schiff base.

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow from initial condensation to potential oxidative cyclization.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Ligand Synthesis)

Objective: Isolation of the imine product without cyclization. Target Yield: 85–95%

Materials

-

Amine: 2-Amino-6-bromo-4-tert-butylphenol (1.0 eq)

-

Aldehyde: Aryl aldehyde (e.g., Salicylaldehyde, Benzaldehyde) (1.05 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Amino-6-bromo-4-tert-butylphenol in 10 mL of absolute ethanol. The solution should be clear to slightly yellow.

-

Note: The tert-butyl group ensures excellent solubility compared to non-substituted aminophenols.

-

-

Addition: Add 1.05 mmol of the aldehyde dropwise at room temperature.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–5 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The amine spot (polar, lower R_f) should disappear.

-

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange).

-

Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool to 4°C.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 5 mL).

-

Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Protocol B: Synthesis of Benzoxazoles (Oxidative Cyclization)

Objective: One-pot synthesis of the benzoxazole scaffold. Target Yield: 70–85%

Materials

-

Substrate: Isolated Schiff Base (from Protocol A) OR Crude Mixture

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of the Schiff base in 10 mL of dry DCM.

-

Oxidation: Add 1.1 mmol of DDQ portion-wise over 10 minutes at room temperature.

-

Safety: DDQ is toxic; handle in a fume hood.

-

-

Reaction: Stir at room temperature for 1–2 hours. The mixture typically darkens as DDQ is reduced to DDHQ.

-

Workup: Filter the mixture to remove the precipitated DDHQ (hydroquinone byproduct).

-

Purification: Wash the filtrate with saturated NaHCO₃ solution (2 x 10 mL) to remove acidic byproducts. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Concentrate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.[1][2]

Analytical Data & Validation

Expected Characterization Data

The following table summarizes the key spectral features used to validate the transformation.

| Feature | Reactant (Amine) | Product (Schiff Base) | Product (Benzoxazole) |

| IR (cm⁻¹) | 3400-3300 (NH₂ stretch) | 1610-1630 (C=N imine) | 1610-1550 (C=N oxazole) |

| ¹H NMR (ppm) | ~4.5-5.0 (Broad NH₂) | 8.0-9.0 (Singlet, CH=N) | No imine proton |

| Appearance | Off-white/Beige solid | Yellow/Orange crystals | White/Pale Yellow solid |

Workflow Visualization

Caption: Decision tree for synthesizing Ligands (Path A) vs. Heterocycles (Path B).

Troubleshooting & Optimization

-

Steric Hindrance: The tert-butyl group generally does not interfere with the amine condensation. However, if the aldehyde is also sterically hindered (e.g., 2,6-disubstituted benzaldehyde), increase reaction time to 12 hours and use Toluene with a Dean-Stark trap to drive water removal.

-

Solubility Issues: If the product is too soluble in ethanol (due to the lipophilic t-Bu group), add water dropwise to the hot solution until turbidity appears, then cool. Alternatively, switch to Methanol.

-

Oxidation State: The 6-bromo group is electron-withdrawing. This reduces the electron density on the nitrogen, potentially slowing down the initial nucleophilic attack. Ensure the catalyst (Acetic Acid) is fresh.

References

-

Sigma-Aldrich. 2-Amino-4,6-di-tert-butylphenol Product Information. (Used as structural analog reference for solubility properties). Link

-

PubChem. 2-Amino-4-tert-butylphenol Compound Summary. National Library of Medicine. Link

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. (General protocols for oxidative cyclization of 2-aminophenols). Link

-

Royal Society of Chemistry. Synthesis and studies of 2-aminophenol Schiff bases.[3] Materials Advances.[3] (Protocol grounding for Schiff base condensation). Link

Sources

- 1. 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]

using 2-Amino-6-bromo-4-tert-butylphenol as a tridentate ONO ligand precursor

Application Note: 2-Amino-6-bromo-4-tert-butylphenol as a Tridentate ONO Ligand Precursor

Executive Summary

2-Amino-6-bromo-4-tert-butylphenol (CAS: 328565-18-0) is a specialized aminophenol derivative utilized as a critical building block for tridentate ONO Schiff base ligands . Its structural uniqueness lies in the synergistic combination of a bulky tert-butyl group at the para-position (enhancing solubility and steric protection) and an electron-withdrawing bromine atom at the ortho-position (modulating the Lewis acidity of the metal center).

This guide details the protocol for synthesizing ONO ligands from this precursor and their subsequent metallation with Vanadium(V) and Aluminum(III) . These complexes are highly valued in:

-

Catalysis: Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,

-caprolactone). -

Bioinorganic Chemistry: Insulin-mimetic vanadium species and oxidative halogenation catalysts.

Ligand Design & Synthesis Strategy

The primary utility of 2-Amino-6-bromo-4-tert-butylphenol is in the formation of Salicylaldimine (Schiff Base) Ligands . By condensing the amine functionality with a substituted salicylaldehyde, a tridentate dianionic ligand (

Key Mechanistic Insight: The tert-butyl group prevents the formation of inactive dimeric species, ensuring monomeric metal centers. The bromine substituent pulls electron density from the phenolate oxygen, increasing the electrophilicity of the metal center, which is crucial for Lewis acid catalysis (e.g., epoxide opening or ester activation).

Protocol 1: Synthesis of the ONO Ligand

Target Ligand: N-(3,5-di-tert-butylsalicylidene)-2-hydroxy-3-bromo-5-tert-butylaniline.

Reagents:

-

Precursor: 2-Amino-6-bromo-4-tert-butylphenol (1.0 eq)

-

Aldehyde: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst: Formic acid (2-3 drops)